molecular formula C38H52CaN2O8 B1662513 Mitiglinide calcium hydrate CAS No. 207844-01-7

Mitiglinide calcium hydrate

货号: B1662513
CAS 编号: 207844-01-7
分子量: 704.9 g/mol
InChI 键: QEVLNUAVAONTEW-UZYHXJQGSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-21403,也称为米格列奈德,是一种新型抗糖尿病药物,用于治疗2型糖尿病。它属于米格列奈德类降血糖药物。 米格列奈德通过刺激胰岛β细胞分泌胰岛素发挥作用,从而有助于调节血糖水平 .

准备方法

合成路线和反应条件: S-21403 的合成涉及 2(S)-苄基琥珀酸 1-苄基单酯与顺式-六氢异吲哚在四氢呋喃中使用异丁基氯甲酸酯和 N-甲基吗啉反应形成琥珀酰胺酯。 然后用钯碳催化剂在乙醇中用氢气氢化该酯,得到最终产物 .

工业生产方法: S-21403 的工业生产通常涉及制备其钙盐形式,米格列奈德钙水合物。 这是通过将有机溶剂与米格列奈德钙混合,加热至完全熔融状态,然后除去溶剂以获得新型晶体形式 .

化学反应分析

Key Reaction Steps:

  • Acylation Reaction

    • Reagents : Chloroacetyl chloride, anhydrous potassium carbonate.

    • Conditions : 0–30°C for 1–6 hours.

    • Product : cis-N-chloracetyl hexahydroisoindole.

    • Mechanism : Chloroacetyl chloride reacts with the amine group of cis-hexahydroisoindole to form an acylated intermediate .

  • Alkylation Reaction

    • Reagents : N-hydrocinnamoyl camphorsultam (chiral auxiliary), polar aprotic solvents (e.g., DMF, THF).

    • Conditions : 25–100°C for 10–24 hours.

    • Product : Hydrocarbonylation product.

    • Mechanism : The chiral auxiliary facilitates stereoselective alkylation, introducing the hydrocinnamoyl group .

  • Hydrolysis

    • Reagents : Sodium hydroxide solution.

    • Conditions : 20–50°C for 10–20 hours.

    • Product : Mitiglinide (free acid form).

    • Mechanism : Hydrolysis of the alkylated intermediate to regenerate the carboxylic acid group .

  • Salt Formation (Calcium Salt)

    • Reagents : Calcium chloride.

    • Conditions : 20–45°C for 0.5–3 hours.

    • Product : Mitiglinide calcium dihydrate.

    • Mechanism : Reaction of the free acid with calcium chloride to form the calcium salt, stabilizing the compound and enhancing bioavailability .

Reaction Optimization: One-Pot Method

A streamlined one-pot process has been developed to simplify the alkylation and hydrolysis steps :

  • Advantages :

    • Eliminates intermediate isolation, reducing processing time and costs.

    • Improves product purity (>99.8%) and yield (>36%).

    • Maintains stereochemical integrity due to the chiral auxiliary.

Crystal Form Development

Patent CN103864669A describes a novel crystal form of Mitiglinide calcium with enhanced stability and bioavailability:

  • Preparation :

    • Melting Mitiglinide calcium with an organic solvent.

    • Removing the solvent to obtain the crystalline form.

  • Properties :

    • X-ray diffraction peaks : 2θ = 5.40° and 17.24°.

    • DSC analysis : No endothermic peak at 120°C, indicating thermal stability.

    • Bioavailability : 90.38% (vs. 58.50% for the dihydrate form) .

Crystal Form Bioavailability Stability
Novel Crystal (Form 04173)90.38%Stable under 40°C/75% RH
Dihydrate (Form 0301)58.50%Less stable

Hydrolysis and Stability Considerations

Mitiglinide undergoes hydrolysis in aqueous solutions , affecting solubility and bioavailability. The calcium salt form mitigates this by enhancing stability. The presence of calcium ions also reduces interactions with other compounds in solution, preserving its pharmacokinetic profile.

Pharmacological Implications of Chemical Reactions

The synthesis steps directly influence the drug’s efficacy:

  • ATP-sensitive K⁺ channel binding : The final calcium salt form ensures rapid insulin secretion by closing SUR1/Kir6.2 channels .

  • Bioavailability : The novel crystal form (Form 04173) enhances absorption, optimizing postprandial glycemic control .

科学研究应用

Pharmacological Profile

Chemical Structure and Properties:

  • Chemical Formula: C38_{38}H52_{52}CaN2_2O8_8
  • CAS Number: 207844-01-7
  • Molecular Weight: 704.918 g/mol
  • Synonyms: Mitiglinide calcium dihydrate, KAD-1229

Mitiglinide is available in tablet form (5 mg or 10 mg), with a recommended dosage of 10 mg taken three times daily before meals .

Clinical Applications

  • Management of Type 2 Diabetes:
    • Mitiglinide is primarily indicated for individuals with type 2 diabetes who have not achieved adequate glycemic control through diet and exercise alone. It is particularly useful for controlling postprandial blood glucose levels due to its rapid onset of action .
  • Combination Therapy:
    • Research indicates that mitiglinide can be effectively combined with other antidiabetic agents such as insulin glargine and voglibose. Studies have shown that this combination can lead to improved glycemic control in patients inadequately controlled on monotherapy .
  • Postprandial Hyperglycemia:
    • Mitiglinide is effective in reducing postprandial hyperglycemia, a significant contributor to cardiovascular complications in diabetic patients. It has been shown to be beneficial in patients with renal impairment undergoing hemodialysis .

Pharmacokinetics

Mitiglinide exhibits rapid absorption and a short half-life, making it suitable for controlling blood sugar spikes after meals. The pharmacokinetic profile allows for flexible dosing around meal times, enhancing patient compliance .

Case Study 1: Efficacy in Combination Therapy

A study evaluated the long-term efficacy of mitiglinide combined with insulin glargine in patients transitioning from intensive insulin therapy. Results showed significant improvements in HbA1c levels over a 52-week period, highlighting mitiglinide's role in achieving stable glycemic control while minimizing hypoglycemic episodes .

Case Study 2: Impact on Postprandial Glucose Levels

In a clinical trial involving type 2 diabetic patients, mitiglinide was administered before meals. The results demonstrated a significant reduction in postprandial glucose levels compared to baseline measurements, confirming its effectiveness as a rapid-acting agent for managing spikes in blood sugar .

Table 1: Summary of Clinical Studies on Mitiglinide Calcium Hydrate

Study ReferencePopulationInterventionOutcome MeasureResults
Diabetic PatientsMitiglinide + Insulin GlargineHbA1c LevelsSignificant reduction over 52 weeks
Hemodialysis PatientsMitiglinide + VogliboseGlycemic ControlImproved postprandial glucose levels

Table 2: Pharmacokinetic Properties

ParameterValue
CmaxRapidly achieved
T1/2Short (approx. 1 hr)
BioavailabilityHigh

作用机制

米格列奈德通过关闭胰岛β细胞中的 ATP 敏感性钾通道发挥作用。这种作用导致细胞膜去极化,进而触发电压依赖性钙通道的开放。 钙离子的流入刺激含胰岛素颗粒的胞吐作用,从而增加胰岛素分泌 .

类似化合物:

    瑞格列奈德: 另一种米格列奈德类药物,具有相似的作用机制,但药代动力学特性不同。

    那格列奈德: 类似于米格列奈德,但起效更快,作用时间更短。

S-21403 的独特之处: 米格列奈德对 β 细胞类型 ATP 敏感性钾通道的亲和力很高,而其他类型的通道存在于心脏和平滑肌组织中。 这种特异性使其特别有效地刺激胰岛素分泌,对其他组织的影响很小 .

相似化合物的比较

    Repaglinide: Another meglitinide-class drug with a similar mechanism of action but different pharmacokinetic properties.

    Nateglinide: Similar to mitiglinide but with a faster onset and shorter duration of action.

Uniqueness of S-21403: Mitiglinide is unique in its high affinity for the beta-cell type of ATP-sensitive potassium channels compared to other types found in cardiac and smooth muscle tissues. This specificity makes it particularly effective in stimulating insulin secretion with minimal effects on other tissues .

生物活性

Mitiglinide calcium hydrate is a potent insulin secretagogue primarily utilized in the management of type 2 diabetes mellitus. As a member of the meglitinide class, mitiglinide functions by stimulating insulin secretion from pancreatic beta-cells, thereby effectively controlling postprandial blood glucose levels. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, clinical efficacy, and relevant case studies.

Mitiglinide exerts its biological activity by targeting ATP-sensitive potassium (KATP) channels located in pancreatic beta-cells. The closure of these channels leads to membrane depolarization, resulting in increased intracellular calcium levels. This elevation in calcium concentration triggers the exocytosis of insulin granules, facilitating insulin release in response to meals .

The specific mechanism can be summarized as follows:

  • Binding to KATP Channels : Mitiglinide binds to the SUR1/Kir6.2 complex of KATP channels.
  • Membrane Depolarization : Closure of these channels causes depolarization.
  • Calcium Influx : Depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell.
  • Insulin Secretion : The increase in intracellular calcium stimulates insulin granule exocytosis.

Pharmacokinetics and Bioavailability

Mitiglinide is characterized by a rapid onset and short duration of action, making it particularly effective for controlling postprandial hyperglycemia. It is typically administered orally at doses of 5 mg or 10 mg just before meals .

Key Pharmacokinetic Parameters:

  • Absorption : Rapidly absorbed post-ingestion.
  • Half-life : Short half-life contributing to its fast-acting nature.
  • Metabolism : Primarily metabolized in the liver and kidneys, with glucuronide and hydroxyl metabolites being produced .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of mitiglinide in lowering postprandial blood glucose levels. A notable study compared mitiglinide with glimepiride and found that while both drugs effectively reduced blood glucose levels, mitiglinide resulted in lower glycemic variability and fewer hypoglycemic episodes due to its short duration of action .

Case Studies Overview

  • Study on Mitiglinide/Voglibose Combination :
    • Participants : 30 hospitalized patients.
    • Findings : The combination therapy showed a significant reduction in mean amplitude of glycemic excursions (MAGE) compared to glimepiride alone (47.6 ± 18.5 mg/dL vs. 100.6 ± 32 mg/dL) with comparable reactive hyperemia index (RHI) values .
  • Efficacy in Concomitant Administration :
    • A study evaluated the concomitant administration of mitiglinide and voglibose over 12 weeks.
    • Results indicated significant improvements in plasma levels of 1,5-anhydroglucitol (1,5-AG), HbA1c, and glycemic control parameters across both treatment groups .

Comparative Efficacy Table

ParameterMitiglinide/Voglibose GroupGlimepiride GroupP-value
Reactive Hyperemia Index (RHI)1.670 ± 0.3691.716 ± 0.492Not Significant
Mean Amplitude of Glycemic Excursions (MAGE)47.6 ± 18.5 mg/dL100.6 ± 32 mg/dL<0.001

属性

CAS 编号

207844-01-7

分子式

C38H52CaN2O8

分子量

704.9 g/mol

IUPAC 名称

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1

InChI 键

QEVLNUAVAONTEW-UZYHXJQGSA-L

SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

手性 SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

规范 SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Key on ui other cas no.

207844-01-7

同义词

2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate
calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate
KAD 1229
KAD-1229
miti-glinide
mitiglinide
S21403

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitiglinide calcium hydrate
Reactant of Route 2
Reactant of Route 2
Mitiglinide calcium hydrate
Reactant of Route 3
Reactant of Route 3
Mitiglinide calcium hydrate
Reactant of Route 4
Mitiglinide calcium hydrate
Reactant of Route 5
Mitiglinide calcium hydrate
Reactant of Route 6
Mitiglinide calcium hydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。